Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiadiazole ring, multiple amine groups, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the introduction of the phenylmethyl group. Subsequent steps involve the addition of the amine groups and the sulfonyl group under controlled conditions. The final step includes the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((acetyloxy)imino)methyl)phenyl)acetamide
- N-(4-((5-amino-2-(octyloxy)phenyl)methyl)sulfonyl)acetamide
- N-(4-((4-methyl-benzylidene)-amino)-phenyl)-acetamide
Uniqueness
Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is unique due to its specific structure, which includes a thiadiazole ring and multiple amine groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
109193-31-9 |
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Molecular Formula |
C20H23ClN8O3S2 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
N-[4-[(E)-[amino-[[(E)-N'-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamimidoyl]amino]methylidene]amino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H22N8O3S2.ClH/c1-12-10-15(8-9-16(12)23-13(2)29)33(30,31)28-19(22)24-18(21)25-20-27-26-17(32-20)11-14-6-4-3-5-7-14;/h3-10H,11H2,1-2H3,(H,23,29)(H5,21,22,24,25,27,28);1H |
InChI Key |
WKFGKDWPOKCHEU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)CC3=CC=CC=C3)/N)NC(=O)C.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)CC3=CC=CC=C3)N)NC(=O)C.Cl |
Origin of Product |
United States |
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